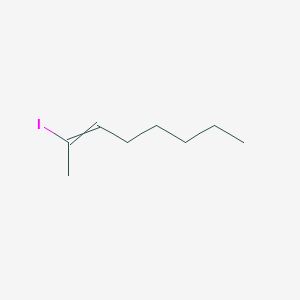
2-Iodooct-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodooct-2-ene: is an organic compound with the molecular formula C8H15I It is a vinyl iodide, characterized by the presence of an iodine atom attached to a carbon-carbon double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Sonogashira Coupling Reaction: One common method for synthesizing 2-Iodooct-2-ene involves the palladium-catalyzed coupling of vinyl iodides with terminal alkynes in the presence of copper(I) iodide and a base in water.
Copper-Catalyzed Cyanation: Another method involves the copper-catalyzed cyanation of alkenyl iodides.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone is a common reagent for SN2 reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Major Products:
Substitution: The major product is typically the corresponding alkane or alkene with the nucleophile replacing the iodine atom.
Oxidation: Products can include alcohols, ketones, or carboxylic acids.
Reduction: The major product is the corresponding alkane.
Applications De Recherche Scientifique
Chemistry: 2-Iodooct-2-ene is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine: While specific biological and medicinal applications of this compound are less documented, its derivatives and related compounds are often explored for potential therapeutic uses.
Industry: In the industrial sector, this compound is used in the production of polymers, agrochemicals, and other specialty chemicals. Its role as an intermediate in various chemical processes highlights its industrial significance.
Comparaison Avec Des Composés Similaires
1-Iodooct-1-ene: Another vinyl iodide with similar reactivity but different spatial configuration.
2-Bromooct-2-ene: A bromine analog with similar chemical properties but different reactivity due to the nature of the halogen atom.
2-Chlorooct-2-ene: A chlorine analog with distinct reactivity patterns compared to iodine-containing compounds.
Uniqueness: 2-Iodooct-2-ene is unique due to the presence of the iodine atom, which imparts specific reactivity and stability characteristics. The larger atomic size and lower bond dissociation energy of iodine compared to bromine and chlorine make this compound particularly reactive in nucleophilic substitution reactions .
Propriétés
Numéro CAS |
114474-43-0 |
|---|---|
Formule moléculaire |
C8H15I |
Poids moléculaire |
238.11 g/mol |
Nom IUPAC |
2-iodooct-2-ene |
InChI |
InChI=1S/C8H15I/c1-3-4-5-6-7-8(2)9/h7H,3-6H2,1-2H3 |
Clé InChI |
IGDVPUOJINZPHA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=C(C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


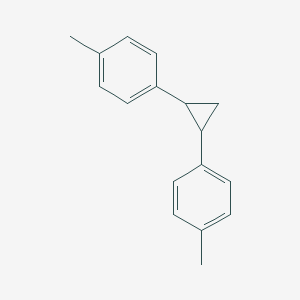
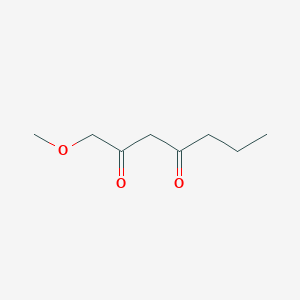
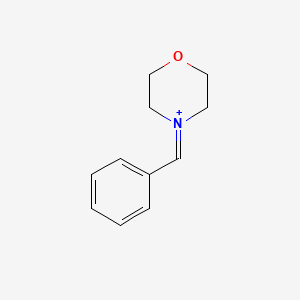
![1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B14301381.png)

![Bis[(naphthalen-2-yl)oxy]boranyl](/img/structure/B14301391.png)
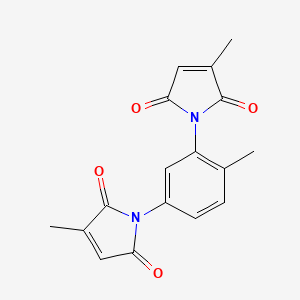
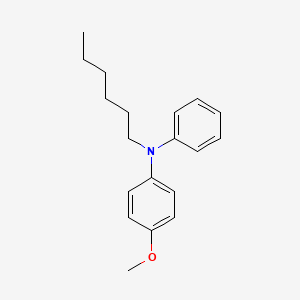
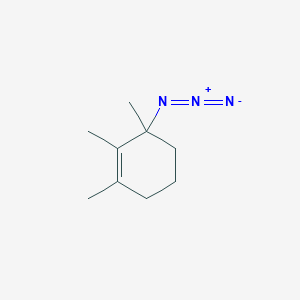

![Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide](/img/structure/B14301414.png)
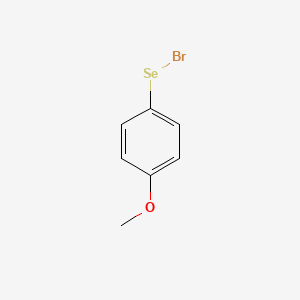
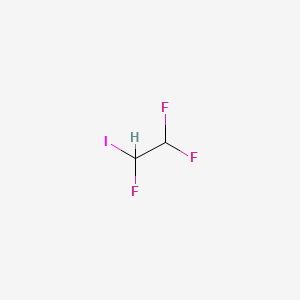
![N-(4'-Acetamido[1,1'-biphenyl]-4-yl)-N-nitrosoacetamide](/img/structure/B14301451.png)
